matrin 3
Description
Properties
CAS No. |
138820-55-0 |
|---|---|
Molecular Formula |
C6H7ClN2O2S |
Synonyms |
matrin 3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Matrin 3 shares functional and structural overlaps with other nucleic acid-binding proteins, particularly those implicated in neurodegeneration. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Related Proteins
Functional Distinctions
RNA Splicing vs. Viral Regulation: this compound directly binds pyrimidine-rich intronic sequences to repress cryptic splicing, overlapping with PTB’s regulatory network . However, unlike PTB, this compound also enhances HIV-1 Rev-mediated viral RNA export without affecting Tat-dependent transcription .
Mutation-Driven Pathogenicity :
- ALS-linked this compound mutants (e.g., S85C, P154S) increase protein stability and promote cytoplasmic accumulation, mirroring TDP-43 and FUS mislocalization . However, this compound’s nuclear retention persists even in mutants, unlike TDP-43, which forms cytoplasmic aggregates .
Developmental Roles: this compound is indispensable embryonically, whereas TDP-43 and FUS knockouts show postnatal lethality, highlighting its unique role in early development .
Structural Contrasts
- This compound’s zinc finger domains distinguish it from TDP-43 and FUS, which rely on prion-like domains for liquid-liquid phase separation. This structural difference may explain this compound’s tighter nuclear retention under stress .
- Chicken this compound exhibits a unique amino acid substitution in its zinc finger domain compared to mammals, suggesting species-specific functional adaptations .
Research Findings and Implications
Developmental Dynamics :
- This compound levels in murine CNS drop sharply from postnatal day 9 (P9) to P60, correlating with synaptic maturation, but remain stable after 4 months . This decline may reduce reliance on this compound’s neurodevelopmental functions in adulthood .
ALS Pathogenesis :
- This compound mutants disrupt mRNA export and promote FUS/TLS co-aggregation, synergizing with TDP-43 pathology to drive neurodegeneration .
Therapeutic Insights :
- Targeting this compound’s RRM domains or stabilizing its nuclear localization could mitigate ALS progression, paralleling strategies explored for TDP-43 and FUS .
Preparation Methods
Selection of Cell Lines
Matrin 3 is endogenously expressed in human cell lines such as CHME3 microglial cells and 293Trex derivatives, which are commonly used due to their high permissiveness for viral replication and robust nuclear protein expression. CHME3 cells are maintained in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C under 5% CO₂. For large-scale preparations, 293TrexhZAP2 cells—a derivative of 293T cells engineered for doxycycline-inducible expression of myc-tagged proteins—are preferred for their high transfection efficiency and compatibility with affinity tagging systems.
Lysis Buffer Optimization
Effective extraction of this compound requires lysis buffers that preserve nuclear integrity while solubilizing matrix-associated proteins. A standard formulation includes:
-
20 mM Tris-HCl (pH 7.5)
-
150 mM NaCl
-
1% NP-40
-
Protease inhibitors (e.g., PMSF, leupeptin, aprotinin)
-
Phosphatase inhibitors (e.g., sodium orthovanadate)
Cells are lysed via sonication on ice (3 × 10-second pulses at 30% amplitude) followed by centrifugation at 13,000 rpm for 30 minutes to remove insoluble debris. Nuclear and cytoplasmic fractionation is achieved using a modified lysis buffer (10 mM Tris pH 8.0, 1.5 mM MgCl₂, 140 mM NaCl, 10 mM EDTA, 0.5% NP-40), with sequential centrifugation to isolate nuclei.
Immunoprecipitation and Affinity Purification
Antibody Selection
The monoclonal antibody 2539C3a (Santa Cruz Biotechnology, sc-81318) is widely used for immunoprecipitation (IP) and Western blotting due to its specificity for human, mouse, and rat this compound. For IP, Dynabeads Protein G (Invitrogen) are crosslinked with 10 μg of antibody using dimethyl pimelimidate (DMP) to minimize antibody leakage during elution.
Table 1: Key Reagents for this compound Immunoprecipitation
| Reagent | Function | Source |
|---|---|---|
| Dynabeads Protein G | Magnetic bead support for antibody binding | Invitrogen |
| RNase A | RNA digestion to assess RNA dependence | Thermo Fisher |
| SDS-PAGE resolving gel | Protein separation post-IP | Bio-Rad |
RNA-Dependent Interaction Analysis
This compound’s interactions with RNA-binding proteins (e.g., DDX17, EXOSC3) are validated by treating lysates with RNase A (10 μg/mL, 30 minutes at 37°C) prior to IP. RNA depletion reduces co-precipitation of this compound with EXOSC3 and ZAP by >70%, confirming RNA-mediated binding.
Chromatographic Techniques for High-Purity this compound
Size-Exclusion Chromatography (SEC)
Post-IP eluates are further purified using a Superose 6 Increase 10/300 GL column (Cytiva) equilibrated with 20 mM HEPES (pH 7.4), 150 mM KCl, and 1 mM DTT. SEC separates this compound (∼95 kDa) from contaminants like HNRNPs (34–50 kDa) and DDX17 (72–82 kDa).
Ion-Exchange Chromatography
Anion-exchange resins (e.g., Q Sepharose Fast Flow ) are employed for large-scale purification. This compound binds at 150 mM NaCl and elutes at 300 mM NaCl in a linear gradient, achieving >90% purity as quantified by densitometry.
Validation and Quality Control
Western Blotting
Post-purification validation uses matrin-3 (2539C3a) at 1:200 dilution with mouse IgGk BP-HRP (sc-516102) as the secondary antibody. Blots are developed with luminol reagent (sc-2048) and imaged using chemiluminescence.
Mass Spectrometry
LC–MS/MS analysis on a Waters Ultima Q-Tof identifies co-purified proteins (Table 2). This compound-specific peptides (e.g., VGDEDDEEGQGR) are detected with Mascot scores >40, ensuring sequence coverage >60%.
Table 2: this compound-Interacting Proteins Identified by LC–MS/MS
| Protein Name | Accession # | Function in RNA Processing |
|---|---|---|
| DDX17 | Q92841 | RNA helicase, ZAP cofactor |
| EXOSC3 | Q9NQT5 | Exosome complex component |
| HNRNPU | Q00839 | mRNA splicing and transport |
Quantitative RT-PCR for RNA Association
Nuclear and cytoplasmic fractions are analyzed via qRT-PCR using primers for this compound-bound RNAs (e.g., HIV-1 transcripts). RNA stability is assessed by comparing Ct values in This compound-knockdown vs. control cells.
Troubleshooting Common Preparation Challenges
Low Yield in Immunoprecipitation
RNase-Sensitive Interactions
Q & A
Basic: What experimental techniques are most reliable for detecting Matrin 3 in human tissue samples, and how should researchers validate their specificity?
Answer:
this compound detection commonly employs antibodies validated for techniques like Western blot (WB), immunohistochemistry (IHC-P), and immunofluorescence (IF). Recombinant monoclonal antibodies (e.g., [EPR10634(B)], ab151739) are preferred for high batch-to-batch consistency and specificity, as demonstrated in human fetal kidney, HeLa, and MCF-7 cell lysates . To validate specificity:
- Perform knockout controls (e.g., CRISPR/Cas9-edited cell lines) to confirm antibody binding loss.
- Compare signal intensity across tissues with known this compound expression levels (e.g., brain vs. liver).
- Use secondary antibody controls (e.g., HRP-conjugated anti-rabbit IgG) to rule out non-specific binding .
Advanced: How do researchers resolve discrepancies in this compound subcellular localization observed across experimental models?
Answer:
Discrepancies in nuclear vs. cytoplasmic localization (e.g., in spinal cord vs. brain tissues) require multi-method validation:
- Immunofluorescence with subcellular markers : Co-stain with nuclear (e.g., DAPI) and cytoplasmic markers (e.g., GAPDH) to confirm compartment-specific signals .
- Fractionation assays : Separate nuclear and cytoplasmic protein fractions via differential centrifugation, then quantify this compound levels via WB .
- Strain-specific considerations : In murine models, SW and B6 strains show developmental differences in this compound levels; ensure age-matched controls and strain consistency to mitigate variability .
Basic: What are the primary biological roles of this compound in gene regulation and RNA processing?
Answer:
this compound regulates gene expression through:
- RNA binding : Stabilizes mRNA via direct interaction with AU-rich elements, as shown in HIV-1 Rev protein studies .
- Nuclear matrix scaffolding : Facilitates chromatin organization through acidic domains, influencing transcription factor accessibility .
- DNA damage response : Participates in mRNA splicing and repair mechanisms, with ALS-linked mutations impairing these functions .
Advanced: What methodological challenges arise when modeling this compound-associated ALS in transgenic mice, and how are they addressed?
Answer:
Key challenges include:
- Developmental lethality : this compound knockout mice are embryonically lethal, necessitating conditional (Cre-Lox) or overexpression models .
- Temporal expression dynamics : this compound levels decline postnatally; use inducible promoters (e.g., Tet-On) to control expression timing in adulthood .
- Phenotypic variability : Monitor age-dependent changes (e.g., 1–4 months vs. 21 months) and combine behavioral assays (e.g., rotarod) with histopathology to capture disease progression .
Basic: How do researchers ensure ethical and reproducible experimental designs in this compound studies?
Answer:
- Ethical approval : Obtain institutional review for animal/human studies, detailing euthanasia protocols and tissue sourcing .
- Data transparency : Publish full WB membrane scans, antibody dilutions, and statistical methods (e.g., ANOVA for developmental timepoints) .
- Replication : Use recombinant antibodies (animal-free production) to minimize batch variability and share protocols via repositories like Zenodo .
Advanced: What computational and biochemical methods are used to study this compound’s interaction networks in neurodegenerative diseases?
Answer:
- Co-immunoprecipitation (IP) : Identify binding partners (e.g., FUS/TLS) in ALS models using validated antibodies and stringent wash buffers (e.g., RIPA buffer with 500 mM NaCl) .
- Proteomics : Combine IP with mass spectrometry to map this compound interactomes in neuronal vs. glial cells .
- Structural modeling : Predict mutation impacts (e.g., S85C in ALS) via tools like AlphaFold, followed by functional assays (e.g., luciferase reporter for splicing efficiency) .
Basic: How does this compound expression vary during central nervous system (CNS) development, and what implications does this have for disease modeling?
Answer:
- Developmental decline : this compound levels drop sharply in murine brains and spinal cords from postnatal day 9 (P9) to P60, suggesting reduced demand in mature CNS .
- Implications for ALS : Overexpression models must account for endogenous declines; use viral vectors (e.g., AAV9) to bypass developmental regulation in adult neurons .
Advanced: How can researchers reconcile conflicting data on this compound’s role in viral replication across different pathogens?
Answer:
- Pathogen-specific assays : Compare this compound’s effect on HIV-1 (enhances Rev-mediated export) vs. Newcastle disease virus (suppresses replication) using siRNA knockdown in relevant cell lines (e.g., HEK293 for HIV) .
- Context-dependent analysis : Control for cell type (e.g., neuronal vs. epithelial) and infection stage (early vs. late gene expression) .
Basic: What criteria should guide the selection of cell lines for in vitro this compound studies?
Answer:
- Endogenous expression : Use HeLa (high nuclear this compound) or MCF-7 (moderate expression) for loss/gain-of-function studies .
- Disease relevance : SH-SY5Y (neuronal) or iPSC-derived motor neurons for ALS-related mechanisms .
- Validation : Confirm protein levels via WB and normalize to housekeeping genes (e.g., β-actin) .
Advanced: What strategies mitigate false positives in high-throughput screens for this compound-associated genetic modifiers?
Answer:
- Triangulation : Cross-validate hits from CRISPR screens with RNAi libraries and patient exome data .
- Pathway enrichment : Use tools like DAVID or Gene Ontology to filter candidates linked to mRNA splicing or nuclear transport .
- Functional rescue : Test candidate genes in this compound-mutant models (e.g., zebrafish) for phenotypic reversal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
